molecular formula C6H6ClN3S B1277719 1-(5-chloropyridin-2-yl)thiourea CAS No. 31430-27-0

1-(5-chloropyridin-2-yl)thiourea

Cat. No.: B1277719
CAS No.: 31430-27-0
M. Wt: 187.65 g/mol
InChI Key: WEGKERUDVFDIST-UHFFFAOYSA-N
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Description

1-(5-chloropyridin-2-yl)thiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 5-position and a thiourea group at the 2-position

Mechanism of Action

Target of Action

Related compounds have been found to interact with targets such as kallikrein and alpha-2 adrenergic receptor . These targets play crucial roles in various physiological processes, including blood pressure regulation and neurotransmission.

Biochemical Pathways

Related compounds have been found to influence pathways involving apoptosis and cell growth . These pathways are critical for regulating cell survival and proliferation.

Result of Action

Related compounds have been found to induce apoptosis and inhibit cell growth selectively in tumor cells . This suggests that (5-Chloro-pyridin-2-yl)-thiourea may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloropyridin-2-yl)thiourea typically involves the reaction of 5-chloro-2-aminopyridine with thiocyanate or isothiocyanate reagents. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:

5-Chloro-2-aminopyridine+Thiocyanate/IsothiocyanateThis compound\text{5-Chloro-2-aminopyridine} + \text{Thiocyanate/Isothiocyanate} \rightarrow \text{this compound} 5-Chloro-2-aminopyridine+Thiocyanate/Isothiocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloropyridin-2-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 1-(5-chloropyridin-2-yl)thiourea is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and coordination complexes.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, this compound has shown promise in the development of anticancer and antimicrobial agents. Its ability to inhibit specific enzymes and pathways makes it a valuable compound in therapeutic research.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-pyridinyl)acetic acid
  • 2-(5-Chloro-pyridin-2-yl)phenylamine
  • (5-Chloro-pyridin-2-yl)-dimethyl-amine

Uniqueness

Compared to similar compounds, 1-(5-chloropyridin-2-yl)thiourea is unique due to its thiourea group, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom on the pyridine ring also influences its electronic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(5-chloropyridin-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3S/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGKERUDVFDIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428329
Record name (5-Chloro-pyridin-2-yl)-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31430-27-0
Record name (5-Chloro-pyridin-2-yl)-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-CHLOROPYRIDIN-2-YL)THIOUREA
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the main reaction involving (5-Chloro-pyridin-2-yl)-thiourea described in the research?

A1: The research describes a novel thiazole synthesis utilizing the reaction of (5-Chloro-pyridin-2-yl)-thiourea with phenacyl bromides. This reaction proceeds via a 1,3-pyridyl shift, resulting in the formation of trisubstituted thiazoles [, ].

Q2: Is there any structural data available for the products of this reaction?

A2: Yes, the research includes an X-ray crystal structure of one specific product: 5-(5-chloropyridin-2-yl)-2-diethylamino-4-phenylthiazole, obtained from the reaction of (5-Chloro-pyridin-2-yl)-thiourea with a specific phenacyl bromide derivative [, ]. This structural information confirms the proposed reaction mechanism and product structure.

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